Cas no 7322-04-5 (3-methyl-3H-imidazo4,5-cpyridine)

3-methyl-3H-imidazo4,5-cpyridine 化学的及び物理的性質

名前と識別子

-

- 3-methyl-3H-Imidazo[4,5-c]pyridine

- 3-methyl-3H-imidazo4,5-cpyridine

- 7322-04-5

- EN300-2008239

- SCHEMBL84793

- 3H-Imidazo[4,5-c]pyridine, 3-methyl-

- 3-methylimidazo[4,5-c]pyridine

- DTXSID30486217

-

- MDL: MFCD13175870

- インチ: InChI=1S/C7H7N3/c1-10-5-9-6-2-3-8-4-7(6)10/h2-5H,1H3

- InChIKey: GKVVKWNIYISLDO-UHFFFAOYSA-N

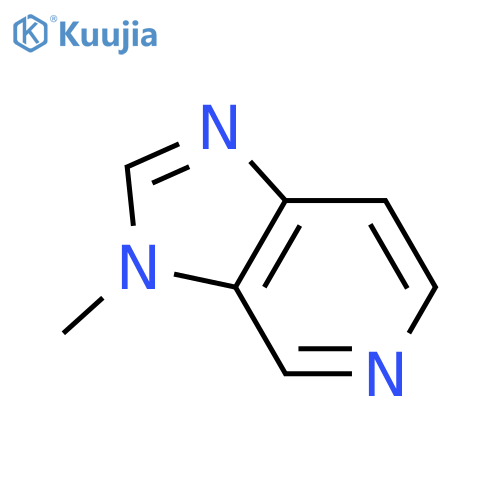

- ほほえんだ: CN1C=NC2=C1C=NC=C2

計算された属性

- せいみつぶんしりょう: 133.06411

- どういたいしつりょう: 133.063997236g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- PSA: 30.71

3-methyl-3H-imidazo4,5-cpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2008239-5.0g |

3-methyl-3H-imidazo[4,5-c]pyridine |

7322-04-5 | 95% | 5g |

$2485.0 | 2023-06-01 | |

| Enamine | EN300-2008239-5g |

3-methyl-3H-imidazo[4,5-c]pyridine |

7322-04-5 | 95% | 5g |

$2485.0 | 2023-09-16 | |

| 1PlusChem | 1P00FUAL-10g |

3-Methyl-3H-imidazo[4,5-c]pyridine |

7322-04-5 | 95% | 10g |

$4614.00 | 2024-04-21 | |

| Aaron | AR00FUIX-100mg |

3-Methyl-3H-imidazo[4,5-c]pyridine |

7322-04-5 | 95% | 100mg |

$435.00 | 2025-01-24 | |

| 1PlusChem | 1P00FUAL-5g |

3-Methyl-3H-imidazo[4,5-c]pyridine |

7322-04-5 | 95% | 5g |

$3134.00 | 2024-04-21 | |

| 1PlusChem | 1P00FUAL-50mg |

3-Methyl-3H-imidazo[4,5-c]pyridine |

7322-04-5 | 95% | 50mg |

$294.00 | 2025-02-27 | |

| 1PlusChem | 1P00FUAL-500mg |

3-Methyl-3H-imidazo[4,5-c]pyridine |

7322-04-5 | 95% | 500mg |

$882.00 | 2025-02-27 | |

| A2B Chem LLC | AH38301-5g |

3-Methyl-3h-imidazo[4,5-c]pyridine |

7322-04-5 | 95% | 5g |

$2651.00 | 2024-04-19 | |

| Aaron | AR00FUIX-1g |

3-Methyl-3H-imidazo[4,5-c]pyridine |

7322-04-5 | 95% | 1g |

$1204.00 | 2025-01-24 | |

| Aaron | AR00FUIX-250mg |

3-Methyl-3H-imidazo[4,5-c]pyridine |

7322-04-5 | 95% | 250mg |

$610.00 | 2025-01-24 |

3-methyl-3H-imidazo4,5-cpyridine 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

3-methyl-3H-imidazo4,5-cpyridineに関する追加情報

3-methyl-3H-Imidazo[4,5-c]pyridine (CAS No. 7322-04-5): A Versatile Heterocyclic Compound with Emerging Applications

3-methyl-3H-Imidazo[4,5-c]pyridine (CAS No. 7322-04-5) is a nitrogen-rich heterocyclic compound that has gained significant attention in pharmaceutical research and material science. This bicyclic structure combines the features of both imidazole and pyridine rings, creating a unique molecular scaffold with diverse chemical properties. The compound's systematic name reflects its fused ring system: an imidazole ring fused to a pyridine at the 4,5-positions, with a methyl group at the 3-position of the imidazole moiety.

The growing interest in imidazo[4,5-c]pyridine derivatives stems from their remarkable biological activities and potential applications in drug discovery. Recent studies highlight their role as kinase inhibitors, with particular relevance to cancer research. The 3-methyl substitution on this heterocyclic core enhances its metabolic stability while maintaining favorable physicochemical properties, making it an attractive building block for medicinal chemistry.

From a synthetic chemistry perspective, 3-methyl-3H-Imidazo[4,5-c]pyridine offers multiple sites for functionalization, allowing researchers to develop structure-activity relationships. The nitrogen atoms at positions 1 and 3 can participate in hydrogen bonding, while the aromatic system enables π-π stacking interactions - crucial features for molecular recognition in biological systems. These characteristics explain why this scaffold appears in several investigational drugs targeting protein-protein interactions.

In material science applications, derivatives of CAS 7322-04-5 have shown promise as organic semiconductors and light-emitting materials. The extended π-conjugation system combined with the electron-rich nitrogen atoms creates interesting optoelectronic properties. Researchers are particularly interested in how the methyl group at position 3 influences the compound's photophysical behavior and charge transport characteristics.

The synthesis of 3-methyl-3H-Imidazo[4,5-c]pyridine typically involves cyclization reactions starting from appropriately substituted pyridine precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's growing commitment to sustainable practices. Recent publications describe innovative catalytic methods that improve yields while reducing environmental impact.

Analytical characterization of 7322-04-5 employs advanced techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structural features and purity - critical parameters for research applications. The compound typically appears as a white to off-white crystalline solid with good stability under standard storage conditions.

Current research trends focus on expanding the utility of imidazo[4,5-c]pyridine scaffolds in drug discovery. Several pharmaceutical companies have patented derivatives for potential use in treating inflammatory diseases and neurological disorders. The 3-methyl substituted variant often serves as a lead compound in these investigations due to its balanced properties.

From a commercial perspective, 3-methyl-3H-Imidazo[4,5-c]pyridine is available from specialty chemical suppliers in research quantities. Pricing reflects the compound's synthetic complexity and the growing demand from academic and industrial researchers. The global market for such heterocyclic building blocks continues to expand as drug discovery programs increasingly target challenging biological targets.

Safety considerations for handling CAS 7322-04-5 follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended during manipulation. Material safety data sheets provide detailed handling instructions for researchers working with this compound.

Future directions for 3-methyl-3H-Imidazo[4,5-c]pyridine research include exploring its potential in combination therapies and investigating novel synthetic methodologies. The compound's versatility ensures it will remain relevant across multiple scientific disciplines, from medicinal chemistry to materials engineering. As structural biology techniques advance, researchers gain deeper insights into how this scaffold interacts with biological targets at the atomic level.

Environmental fate studies of imidazo[4,5-c]pyridine derivatives are becoming increasingly important as these compounds enter preclinical development. Understanding their biodegradation pathways and potential ecological impacts represents an active area of investigation that aligns with green chemistry initiatives in the pharmaceutical sector.

In conclusion, 3-methyl-3H-Imidazo[4,5-c]pyridine (CAS No. 7322-04-5) represents a fascinating case study in heterocyclic chemistry with broad interdisciplinary applications. Its unique structural features continue to inspire innovation across scientific fields, making it a compound of enduring interest to researchers worldwide. The ongoing exploration of its properties and potential uses ensures this molecule will remain at the forefront of chemical research for years to come.

7322-04-5 (3-methyl-3H-imidazo4,5-cpyridine) 関連製品

- 14692-41-2(3-Methylimidazo4,5-fquinoline)

- 1216246-16-0(5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole)

- 1613190-16-1((2Z)-7-(diethylamino)methyl-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one)

- 1982984-21-3(4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine)

- 2060027-08-7(1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one)

- 1482166-28-8(2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol)

- 1444006-57-8(Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,9-dibromo-2,7-didodecyl-)

- 281208-18-2(5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2227867-87-8(rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol)

- 1361766-57-5(2-(2,3-Dichlorophenyl)-3-fluoropyridine-5-acetic acid)